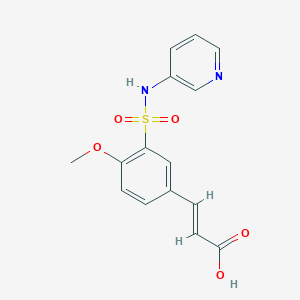
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid, also known as MPSPA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid inhibits CA IX and aldose reductase by binding to the active site of the enzymes and preventing their function. The compound has been shown to have high selectivity for CA IX over other carbonic anhydrase isoforms, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CA IX activity in vitro and in vivo, leading to reduced tumor growth and metastasis in animal models. The compound has also been shown to inhibit aldose reductase activity in vitro, suggesting potential applications in the treatment of diabetic complications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid in lab experiments is its high selectivity for CA IX over other carbonic anhydrase isoforms, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For (E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid research include optimization of the synthesis method to improve yield and purity, development of more soluble analogs for improved bioavailability, and further studies to evaluate its potential as a cancer therapy and treatment for diabetic complications. Additionally, this compound could be studied for its potential applications in other diseases where CA IX and aldose reductase play a role, such as ischemic heart disease and Alzheimer's disease.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its selectivity for CA IX and aldose reductase, as well as its inhibitory activity, make it a promising candidate for cancer therapy and treatment of diabetic complications. Further research is needed to optimize its synthesis, improve its bioavailability, and evaluate its potential in other diseases.
Synthesemethoden
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid can be synthesized through a multi-step process involving the reaction of pyridine-3-sulfonamide and 4-methoxy-3-nitrobenzaldehyde to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with ethyl bromoacetate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-methoxy-3-(N-(pyridin-3-yl)sulfamoyl)phenyl)acrylic acid has been studied for its potential applications as an inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it an attractive target for cancer therapy. This compound has also been studied for its potential applications as an inhibitor of aldose reductase, an enzyme that plays a role in the development of diabetic complications.
Eigenschaften
IUPAC Name |
(E)-3-[4-methoxy-3-(pyridin-3-ylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-22-13-6-4-11(5-7-15(18)19)9-14(13)23(20,21)17-12-3-2-8-16-10-12/h2-10,17H,1H3,(H,18,19)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOHOSPYJDFFD-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(2-chlorophenyl)-2-[(5-{3-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406447.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406450.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406451.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406452.png)
![ethyl 2-[4-(allyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406453.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406454.png)
![methyl 5-(2-chlorophenyl)-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406457.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406458.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406460.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406461.png)
![Methyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B406463.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406464.png)

